6-Cyano-1-tetralone
Overview
Description
6-Cyano-1-tetralone is a chemical compound with the formula C₁₁H₉NO . It has a molecular weight of 171.2 .
Synthesis Analysis
A new, short, and high-yield synthesis of 6-cyano-1-tetralones has been described in the literature . Triflate intermediates 8 and 9 are versatile intermediates for the synthesis of other 6-substituted tetralones .Molecular Structure Analysis
The molecular structure of 6-Cyano-1-tetralone consists of 11 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom .Chemical Reactions Analysis
The synthesis of 6-Cyano-1-tetralone involves a reaction with triflate intermediates 8 and 9 . These intermediates are versatile and can be used for the synthesis of other 6-substituted tetralones .Physical And Chemical Properties Analysis
6-Cyano-1-tetralone has a molecular weight of 171.19 g/mol . It has a topological polar surface area of 40.9 Ų . The compound has no hydrogen bond donors and 2 hydrogen bond acceptors .Scientific Research Applications
Chemical Synthesis and Modification
6-Cyano-1-tetralone has been a focal point in synthetic chemistry, serving as a key intermediate in various chemical reactions. For instance, it has been used in the preparation of cyano compounds utilizing alkylaluminum intermediates, showcasing its versatility in complex chemical syntheses (Nagata, Yoshioka, & Murakami, 2003). Additionally, its derivatives have been employed in the isopropylation of aromatic rings, potentially yielding bioactive phenolic diterpenes with significant medical applications, such as antimicrobial agents and treatments for parasitic diseases (Banerjee et al., 2019).
Contribution to Bioactive Compounds
The structural framework of 6-Cyano-1-tetralone has been utilized in the development of bioactive compounds with potential therapeutic applications. Novel derivatives synthesized from 6-Cyano-1-tetralone have demonstrated cytotoxicity, indicating their potential use in cancer treatments. For instance, certain derivatives have shown highly cytotoxic effects, which could match the pharmacophore features required for potent anticancer compounds (Shih et al., 2000). Furthermore, tetralone derivatives have been identified in compounds isolated from deep-sea-derived fungi, with some exhibiting significant cytotoxic activity against cancer cells, underlining the potential of 6-Cyano-1-tetralone in the field of natural product drug discovery (Zhang et al., 2016).
Safety And Hazards
properties
IUPAC Name |
5-oxo-7,8-dihydro-6H-naphthalene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWRKZJKRYCDOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C#N)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447595 | |
Record name | 6-CYANO-1-TETRALONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyano-1-tetralone | |
CAS RN |
90401-84-6 | |
Record name | 6-CYANO-1-TETRALONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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